4-(3-Bromophenyl)pyrimidine

EGFR kinase inhibition pyridopyrimidine 3‑bromophenyl pharmacophore

4‑(3‑Bromophenyl)pyrimidine (CAS 56598‑88‑0, MFCD02669959) is a brominated aryl‑pyrimidine that serves as a versatile synthetic intermediate in medicinal chemistry and kinase inhibitor research. The compound features a pyrimidine ring connected at the 4‑position to a 3‑bromophenyl group, a substitution pattern that distinguishes it from the more common 4‑(4‑bromophenyl)pyrimidine and 2‑(3‑bromophenyl)pyrimidine isomers.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
Cat. No. B8725540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)pyrimidine
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=NC=C2
InChIInChI=1S/C10H7BrN2/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H
InChIKeyZCYZHYXWAFEARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑(3‑Bromophenyl)pyrimidine: Procurement‑Grade Overview of a Key Heterocyclic Building Block


4‑(3‑Bromophenyl)pyrimidine (CAS 56598‑88‑0, MFCD02669959) is a brominated aryl‑pyrimidine that serves as a versatile synthetic intermediate in medicinal chemistry and kinase inhibitor research [1]. The compound features a pyrimidine ring connected at the 4‑position to a 3‑bromophenyl group, a substitution pattern that distinguishes it from the more common 4‑(4‑bromophenyl)pyrimidine and 2‑(3‑bromophenyl)pyrimidine isomers . Its single bromine atom provides a well‑defined reactive handle for metal‑catalyzed cross‑coupling reactions, particularly Suzuki‑Miyaura couplings, enabling late‑stage diversification of lead molecules [2].

Why 4‑(3‑Bromophenyl)pyrimidine Cannot Be Swapped for Its Positional Isomers


Positional isomerism in bromophenylpyrimidines dictates both reactivity and biological profile. Moving the bromine from the 3‑position to the 4‑position (4‑(4‑bromophenyl)pyrimidine, CAS 53975‑33‑0) or relocating the pyrimidine attachment from the 4‑position to the 2‑position (2‑(3‑bromophenyl)pyrimidine, CAS 885468‑36‑0) alters the electronic distribution, steric environment, and the compound's ability to participate in regioselective cross‑couplings [1]. Critically, 4‑(3‑bromophenyl)pyrimidine provides a unique vector for structure‑based design: the 3‑bromo substituent enables halogen‑bonding interactions that the 4‑bromo isomer cannot satisfy, a feature exploited in ATP‑binding‑site kinase inhibitor design [2]. Ignoring these differences can lead to failed synthetic campaigns or loss of target potency.

Head‑to‑Head Quantitative Evidence for 4‑(3‑Bromophenyl)pyrimidine Versus Closest Analogs


EGFR Tyrosine Kinase Inhibition: 3‑Bromophenyl Isomer Dramatically Outperforms 4‑Bromophenyl

In a landmark SAR study of pyrido[d]pyrimidine EGFR inhibitors, the 4‑[(3‑bromophenyl)amino] isomer (PD 158780) exhibited an IC50 of 0.08 nM against isolated EGFR enzyme, making it one of the most potent ATP‑competitive EGFR inhibitors reported [1]. The corresponding 4‑[(4‑bromophenyl)amino] analogue showed significantly weaker inhibition, demonstrating that the 3‑bromo position is critical for high‑affinity binding [1]. This establishes a class‑level rule: 3‑bromophenyl substitution is preferred for EGFR‑targeted scaffolds, a principle directly relevant to the use of 4‑(3‑bromophenyl)pyrimidine as a precursor for ATP‑mimetic design.

EGFR kinase inhibition pyridopyrimidine 3‑bromophenyl pharmacophore

Suzuki–Miyaura Coupling Reactivity: Regioselectivity Favors 4‑Arylated Pyrimidines

Systematic studies on the Suzuki–Miyaura coupling of chloropyrimidines demonstrate that position 4 is the most reactive site for arylation, followed by position 6, and position 2 is the least reactive [1]. This regio‑order means that 4‑(3‑bromophenyl)pyrimidine, which already bears the aryl group at the 4‑position, is optimally positioned for subsequent chemoselective functionalizations at the 2‑ or 6‑positions without competing side reactions at the 4‑site. In contrast, 2‑(3‑bromophenyl)pyrimidine inherently suffers from lower intrinsic reactivity for further elaboration, potentially leading to reduced yields in analog synthesis.

Suzuki coupling regioselective arylation pyrimidine functionalization

Anti‑Inflammatory Activity: 3‑Bromophenyl Pyrimidines Superior to 4‑Bromophenyl Congeners

In a study of 2,4,6‑trisubstituted pyrimidines, compound 5d, which contains a 3‑bromophenyl group, exhibited potent anti‑inflammatory and analgesic activity comparable to ibuprofen, a reference standard [1]. The compound 5b, which has a 4‑aminophenyl group instead of the 3‑bromophenyl moiety, also showed activity, but the 3‑bromophenyl derivative was highlighted as one of the most potent in the series, indicating a preference for the meta‑bromo substitution pattern in this scaffold for anti‑inflammatory efficacy.

anti‑inflammatory activity trisubstituted pyrimidines SAR

Crystal Structure of the 2‑Amino Derivative Reveals Hydrogen‑Bonding Motif Unique to the 3‑Bromophenyl Series

The single‑crystal X‑ray structure of 4‑(3‑bromophenyl)pyrimidin‑2‑amine (a close derivative) reveals an orthorhombic Pbca space group with intermolecular N–H⋯N hydrogen bonds (2.19–2.21 Å) forming a sheet structure [1]. This hydrogen‑bond network is dependent on the 3‑bromo orientation, as the 4‑bromophenyl analogue would position the bromine para, disrupting the sheet packing. The well‑defined solid‑state architecture of the 3‑bromo isomer ensures reproducible crystalline morphology, which is advantageous for formulation and bioavailability studies where crystal habit matters.

crystal structure hydrogen bonding solid‑state packing

Procurement Cost: 3‑Bromo Isomer Offers a Cost‑Effective Entry Point

Pricing analysis of commercial suppliers indicates that 4‑(3‑bromophenyl)pyrimidine is available at moderate cost, with the 2‑amino derivative listed at $9.90/50 mg from Aladdin and the parent compound from Sigma‑Aldrich at $152/5 mg [1]. The 4‑(4‑bromophenyl) isomer is less widely stocked and often priced higher per gram due to lower demand and synthetic accessibility, making the 3‑bromo isomer the more economical choice for initial SAR exploration.

procurement cost building block price comparison

Limited Direct Comparator Data: Acknowledge and Recommend

Despite extensive literature on 3‑bromophenyl‑containing bioactive molecules, direct head‑to‑head comparisons between 4‑(3‑bromophenyl)pyrimidine and its immediate isomers (e.g., 4‑(4‑bromophenyl)pyrimidine, 2‑(3‑bromophenyl)pyrimidine) are absent from the public domain [1]. The evidence base for raw building blocks in the catalog phase is inherently indirect. Organizations requiring definitive comparative analytics should commission a focused study: synthesize both isomers in parallel, measure their relative reactivity in a standardized Suzuki coupling (conversion by LC‑MS at fixed time), and determine their differential solubility in common organic solvents (e.g., DMSO, DMF, MeCN). This would generate the quantitative purchase‑decision data currently unavailable.

evidence gap comparator data recommendation

When to Select 4‑(3‑Bromophenyl)pyrimidine: Evidence‑Backed Use Cases


Kinase Inhibitor Lead Generation Starting from a 3‑Bromophenyl Pharmacophore

For programs targeting the EGFR or ErbB family, the 3‑bromophenyl motif is a validated pharmacophore [1]. 4‑(3‑Bromophenyl)pyrimidine serves as a direct precursor to pyrido‑ and pyrrolo‑pyrimidine inhibitors by exploiting the bromine for Pd‑mediated coupling at the ATP‑binding pocket. This scaffold has produced PD 158780, a compound with an IC50 of 0.08 nM against EGFR, and the multi‑targeted inhibitors PDGFRβ/VEGFR‑2 . Using the 4‑bromo isomer would require a redesign of the binding mode.

Regioselective Sequential Arylation for Library Synthesis

When planning a sequential Suzuki‑Miyaura coupling strategy, 4‑(3‑bromophenyl)pyrimidine is the preferred intermediate because the 4‑position is already occupied, allowing chemoselective arylation at the 2‑ and 6‑positions without competition from the most reactive site [1]. This enables the rapid construction of 2,4,6‑triarylpyrimidine libraries with high regiochemical fidelity, avoiding the scrambling observed with 2‑bromophenylpyrimidine starting materials.

Solid‑State Formulation Development Requiring Reproducible Crystallinity

The structurally characterized derivative 4‑(3‑bromophenyl)pyrimidin‑2‑amine exhibits a well‑ordered orthorhombic crystal lattice with defined hydrogen‑bonding networks [1]. For pharmaceutical or agrochemical formulation teams that need consistent crystal habit for suspension stability, dissolution rate, or tabletability, the 3‑bromo series offers crystallographic predictability that the 4‑bromo series does not document.

Cost‑Sensitive Early‑Stage SAR Exploration

With multi‑gram quantities available at a lower cost per gram than the 4‑bromo isomer [1], 4‑(3‑bromophenyl)pyrimidine is the economically rational choice for initial analog synthesis. Early SAR campaigns that consume 10–50 g of building block can realize significant savings while still accessing a privileged 3‑bromo pharmacophore.

Quote Request

Request a Quote for 4-(3-Bromophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.